6-Benzyloxyindole-3-acetonitrile

Vue d'ensemble

Description

Chemical Identity:

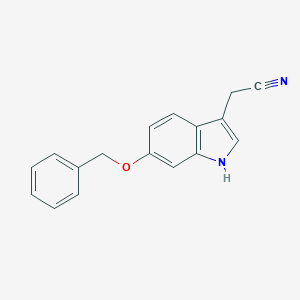

6-Benzyloxyindole-3-acetonitrile (CAS: 57765-24-9) is a substituted indole derivative with the molecular formula C₁₇H₁₄N₂O and a molecular weight of 262.31 g/mol . The compound features a benzyloxy group (-OCH₂C₆H₅) at the 6-position of the indole ring and an acetonitrile moiety (-CH₂CN) at the 3-position.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de CD1530 implique plusieurs étapes, en commençant par des précurseurs disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter la formation du produit souhaité .

Méthodes de Production Industrielle

La production industrielle de CD1530 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) pour garantir que le composé répond aux normes de qualité strictes .

Analyse Des Réactions Chimiques

Types de Réactions

CD1530 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur CD1530, modifiant potentiellement son activité.

Réactifs et Conditions Communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium et le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions d'halogénation et de nitration impliquent généralement des réactifs comme le chlore, le brome et l'acide nitrique.

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques .

Applications de la Recherche Scientifique

CD1530 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les interactions du récepteur de l'acide rétinoïque et développer de nouvelles méthodologies de synthèse.

Biologie : Enquêté sur son rôle dans la différenciation cellulaire et l'apoptose, en particulier dans les cellules cancéreuses.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement des cancers, en particulier ceux impliquant la cavité buccale et l'œsophage.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle qualité

Mécanisme d'Action

CD1530 exerce ses effets en se liant sélectivement au récepteur gamma de l'acide rétinoïque (RARγ). Cette liaison induit des changements conformationnels dans le récepteur, conduisant à l'activation de voies de transcription génétique spécifiques. Ces voies sont impliquées dans la différenciation cellulaire, la prolifération et l'apoptose, qui sont des processus critiques dans le développement et la progression du cancer .

Applications De Recherche Scientifique

Scientific Research Applications

-

Antioxidant Activity

- Application : 6-BIAC serves as a precursor for the synthesis of β-carboline derivatives, which have been studied for their antioxidant properties in low-density lipoprotein (LDL) oxidation models.

- Case Study : Research indicates that derivatives synthesized from 6-BIAC exhibit robust antioxidant activity, potentially aiding in the prevention of oxidative stress-related diseases .

-

Aldose Reductase Inhibition

- Application : This compound is utilized to create indole-N-acetic acid derivatives that act as aldose reductase inhibitors, which are crucial for managing diabetic complications.

- Case Study : A study demonstrated that these derivatives significantly reduce sorbitol accumulation in diabetic models, suggesting their therapeutic potential in preventing diabetic neuropathy .

-

Antihypertensive Agents

- Application : 6-BIAC is a key reactant in the synthesis of tryptamine analogs that have shown promise as antihypertensive agents.

- Case Study : Various synthesized tryptamine derivatives were tested for their blood pressure-lowering effects in animal models, showing significant efficacy compared to standard antihypertensive drugs .

-

Enzymatic Transformations

- Application : The compound has been employed in biocatalytic processes for the enantioselective synthesis of pyrroloindolines using methyl transferases.

- Case Study : Utilizing PsmD methyl transferase allowed for the efficient conversion of 6-BIAC into bioactive compounds with high enantioselectivity, demonstrating its utility in drug development .

-

Bioactivity Against Enzymes

- Application : Compounds derived from 6-BIAC have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase.

- Case Study : In vitro studies showed that specific derivatives significantly inhibited these enzymes, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Data Table of Applications

Mécanisme D'action

CD1530 exerts its effects by selectively binding to the retinoic acid receptor gamma (RARγ). This binding induces conformational changes in the receptor, leading to the activation of specific gene transcription pathways. These pathways are involved in cell differentiation, proliferation, and apoptosis, which are critical processes in cancer development and progression .

Comparaison Avec Des Composés Similaires

Physical Properties :

- Melting Point : 130–133°C

- Predicted Boiling Point : 502.3±40.0°C (at 760 mmHg)

- Density : 1.232±0.06 g/cm³

- Solubility: Soluble in methanol and tetrahydrofuran (THF); solid at room temperature.

- pKa : 16.48±0.30 (predicted)

- Appearance : Pale yellow crystalline solid .

Applications and Availability: The compound is commercially available from suppliers in China and the UK, with pricing ranging from $165 to $496 depending on packaging .

Structural Analogs

Key analogs include 5-benzyloxyindole-3-acetonitrile , 4-benzyloxyindole-3-acetonitrile , and 6-methoxyindole-3-acetonitrile (listed under "related searches" in ). These compounds differ in substituent positions or functional groups, leading to variations in physicochemical and reactivity profiles.

Table 1: Comparative Overview of 6-Benzyloxyindole-3-acetonitrile and Analogs

| Compound Name | Substituent Position | Functional Group | Molecular Weight (g/mol) | Predicted Solubility | Key Differences |

|---|---|---|---|---|---|

| This compound | 6-position | Benzyloxy | 262.31 | Methanol, THF | Reference compound |

| 5-Benzyloxyindole-3-acetonitrile | 5-position | Benzyloxy | 262.31 | Likely similar | Altered electronic effects due to positional isomerism |

| 4-Benzyloxyindole-3-acetonitrile | 4-position | Benzyloxy | 262.31 | Likely similar | Steric hindrance near indole N-H may reduce reactivity |

| 6-Methoxyindole-3-acetonitrile | 6-position | Methoxy | 216.24 | Higher polarity | Smaller substituent; reduced lipophilicity |

Key Differences

Electronic and Steric Effects

- Positional Isomerism (5- vs. 6-Benzyloxy) : Shifting the benzyloxy group from the 6- to 5-position alters electron distribution across the indole ring. The 6-substituted derivative may exhibit enhanced resonance stabilization compared to the 5-substituted analog due to proximity to the electron-rich indole nitrogen .

- Methoxy vs. Benzyloxy: Replacing the benzyloxy group with methoxy (-OCH₃) reduces steric bulk and lipophilicity.

Reactivity

- Acetonitrile Moiety : All analogs retain the reactive nitrile group (-CN), enabling participation in nucleophilic additions or cyclization reactions.

- Benzyloxy Group Stability: The benzyloxy group in this compound may undergo deprotection under acidic or catalytic hydrogenation conditions, a property less pronounced in methoxy analogs .

Research Implications and Limitations

While this compound is well-characterized, direct comparative data for its analogs are scarce in the provided evidence . Structural comparisons rely on theoretical principles (e.g., substituent effects on solubility and reactivity). Further experimental studies are needed to validate predicted properties such as pKa, boiling points, and synthetic yields.

Activité Biologique

6-Benzyloxyindole-3-acetonitrile (C₁₇H₁₄N₂O) is an indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in oncology, where it has shown promise in inhibiting carcinogenesis.

This compound interacts with various biological targets, influencing cellular pathways related to cancer progression and other diseases. The compound acts as a selective retinoic acid receptor gamma (RARγ) agonist, which plays a crucial role in gene expression and cellular differentiation. Its mechanism may involve modulation of retinoic acid receptors, leading to significant biological effects such as:

- Anticancer Activity : Inhibition of cancer cell proliferation and induction of apoptosis.

- Antioxidant Properties : Scavenging of free radicals and reduction of oxidative stress.

- Antimicrobial Effects : Inhibition of bacterial and fungal growth.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral : Potential efficacy against viral infections.

- Anti-inflammatory : Reduction of inflammation markers in various models.

- Antidiabetic : Effects on glucose metabolism and insulin sensitivity.

Data Table: Summary of Biological Activities

Study 1: Anticancer Properties

In a study examining the effects of this compound on human cancer cell lines, researchers found that the compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to the activation of apoptosis pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of this compound using various assays. The results demonstrated that the compound effectively reduced oxidative stress in cellular models, highlighting its potential application in diseases associated with oxidative damage.

Study 3: Neuroprotective Effects

Research exploring the neuroprotective properties of related indole derivatives indicated that this compound could inhibit acetylcholinesterase activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 6-Benzyloxyindole-3-acetonitrile to ensure chemical stability?

- Methodological Answer : Store the compound below -20°C in airtight, light-resistant containers under inert gas (e.g., argon or nitrogen) to prevent degradation. This recommendation is extrapolated from structurally similar benzyloxyindole derivatives, such as 5-Benzyloxyindole-3-acetonitrile, which requires sub-ambient storage to maintain purity (>98.0% by HPLC) . Regularly monitor temperature stability using differential scanning calorimetry (DSC) to verify phase transitions.

Q. How can researchers verify the purity of this compound before experimental use?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm. Calibrate against a certified reference standard. For trace impurity analysis, combine gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) to detect volatile byproducts. Purity thresholds should exceed 98.0% (HPLC) for synthetic applications, as seen in related benzyloxyindole derivatives .

Q. What synthetic routes are commonly employed to prepare benzyloxyindole derivatives like this compound?

- Methodological Answer : A two-step protocol is typical:

Indole Functionalization : Protect the indole hydroxyl group via benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Nitrile Introduction : Perform a nucleophilic substitution or cyanation at the C3 position using reagents like KCN or TMSCN in the presence of a palladium catalyst . Optimize reaction time and temperature (e.g., 80°C for 12 hours) to maximize yield.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for benzyloxyindole derivatives across literature sources?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Characterize the compound using:

- X-ray diffraction (XRD) to identify crystalline phases.

- Thermogravimetric analysis (TGA) to detect solvent retention.

- Controlled Recrystallization : Reproduce melting points by standardizing solvents (e.g., ethanol/water mixtures) and cooling rates .

Q. What strategies are effective for incorporating this compound into palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The nitrile group can act as a directing group in C–H activation reactions. For example:

- Heck Reaction : Use Pd(OAc)₂ as a catalyst with ligands like PPh₃ in DMF at 120°C to couple with alkenes. Monitor regioselectivity via NMR .

- Suzuki-Miyaura Coupling : Convert the nitrile to a boronic ester intermediate using pinacolborane, then couple with aryl halides under Pd catalysis .

Q. How can trace impurities in this compound impact biological assay results, and what analytical methods mitigate this?

- Methodological Answer : Residual benzyl bromide or palladium catalysts (e.g., >10 ppm) may cause false positives in cytotoxicity assays. Employ:

- ICP-MS for metal quantification.

- Solid-Phase Extraction (SPE) with C18 cartridges to remove hydrophobic impurities.

- Dose-Response Validation : Test compound batches at multiple concentrations to confirm consistent IC₅₀ values .

Propriétés

IUPAC Name |

2-(6-phenylmethoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHSSPILWGQJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399013 | |

| Record name | 6-Benzyloxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57765-24-9 | |

| Record name | 6-(Phenylmethoxy)-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57765-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzyloxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.